
4-(Dimethylamino)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H11NOS. It features a thiophene ring substituted with a dimethylamino group at the 4-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aldehyde group while achieving efficient substitution at the 4-position .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethylamino)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-(Dimethylamino)thiophene-2-carboxylic acid.
Reduction: 4-(Dimethylamino)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dimethylamino)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylthiophene-2-carbaldehyde: Substituted with a methyl group instead of a dimethylamino group, affecting its electronic properties and reactivity.
Uniqueness: 4-(Dimethylamino)thiophene-2-carbaldehyde is unique due to the presence of both an aldehyde and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
4-(dimethylamino)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8(2)6-3-7(4-9)10-5-6/h3-5H,1-2H3 |
Clé InChI |
MSFGJXBHIZQATO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CSC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


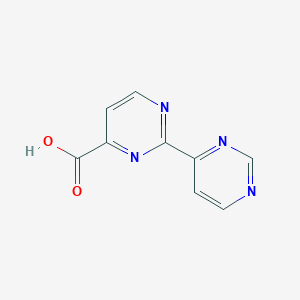
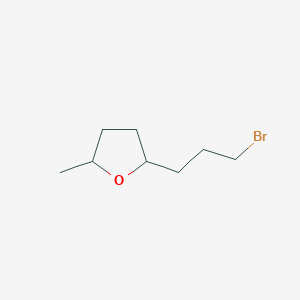
![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
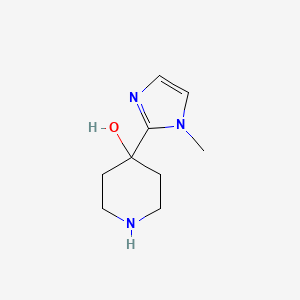
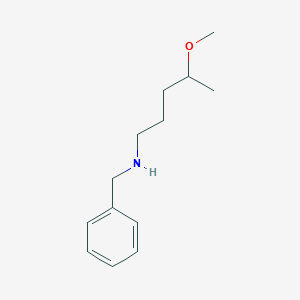
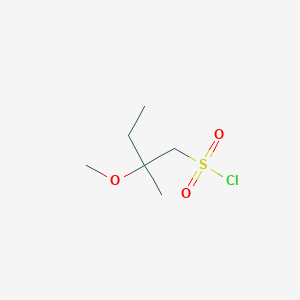
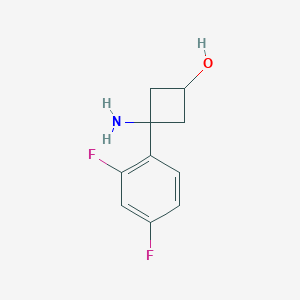
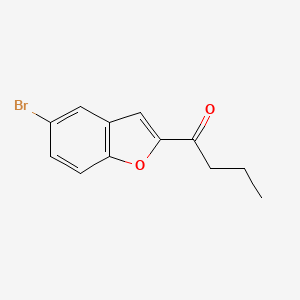
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
